3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,2-benzothiazole
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Overview
Description
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,2-benzothiazole is a heterocyclic compound that combines the structural features of oxadiazole, piperazine, and benzothiazole. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,2-benzothiazole typically involves a multi-step procedure:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an isocyanate under reflux conditions.
Attachment to Piperazine: The oxadiazole derivative is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazine-linked intermediate.
Formation of Benzothiazole: The final step involves the cyclization of the intermediate with a benzothiazole precursor under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound has shown promise as an antibacterial and antifungal agent. It has been evaluated for its activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus .
Medicine
In medicinal chemistry, the compound is being investigated for its potential as an antipsychotic agent due to its ability to act as a dopamine and serotonin antagonist . It is also being explored for its potential use in treating urinary dysfunction and as an oxidosqualene cyclase inhibitor .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for further research and development.
Mechanism of Action
The mechanism of action of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,2-benzothiazole involves its interaction with various molecular targets:
Dopamine and Serotonin Receptors: The compound acts as an antagonist at these receptors, which is believed to contribute to its antipsychotic effects.
Oxidosqualene Cyclase: Inhibition of this enzyme can lead to reduced cholesterol synthesis, which may have therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the oxadiazole ring.
4-(4-Bromophenyl)piperazin-1-yl)methyl}-4-(3-chlorophenyl)-5-(4: Contains a piperazine ring but with different substituents.
Uniqueness
The uniqueness of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1,2-benzothiazole lies in its combination of three distinct heterocyclic moieties, which confer a wide range of biological activities. This structural diversity makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H21N5OS |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H21N5OS/c1-12(2)16-18-15(23-19-16)11-21-7-9-22(10-8-21)17-13-5-3-4-6-14(13)24-20-17/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
OFHOUBAAENAMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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